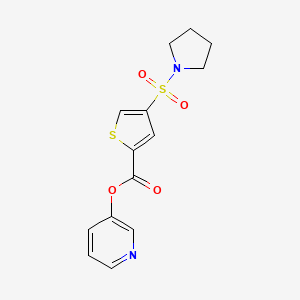
3-pyridinyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-pyridinyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PPTC and is known for its ability to selectively inhibit a specific type of protein kinase, making it a valuable tool for studying various cellular processes.
Wirkmechanismus
PPTC works by binding to the ATP-binding site of CaMKII, thereby preventing the kinase from phosphorylating its substrates. This selective inhibition of CaMKII activity allows researchers to study the specific role of this protein kinase in various cellular processes.
Biochemical and Physiological Effects:
PPTC has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of CaMKII activity, PPTC has also been shown to have anti-inflammatory effects and to protect against oxidative stress. These effects make PPTC a valuable tool for studying the role of CaMKII in various disease states, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PPTC is its selective inhibition of CaMKII activity, which allows researchers to study the specific role of this protein kinase in various cellular processes. Additionally, PPTC has been shown to have anti-inflammatory effects and to protect against oxidative stress, making it a valuable tool for studying the role of CaMKII in various disease states. However, one limitation of PPTC is its potential off-target effects, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving PPTC. One area of interest is the role of CaMKII in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that CaMKII activity is dysregulated in these diseases, and PPTC may be a valuable tool for studying the specific role of CaMKII in these processes. Additionally, PPTC may have potential therapeutic applications in these diseases, although further research is needed to explore this possibility. Other future directions for research involving PPTC include its potential role in cancer and cardiovascular disease.
Synthesemethoden
The synthesis of PPTC involves the reaction of 3-pyridinyl 2-thiophenecarboxylate with 1-pyrrolidinylsulfonyl chloride in the presence of a base. The resulting compound is then purified through a series of chromatography techniques to obtain a high-purity product.
Wissenschaftliche Forschungsanwendungen
PPTC has been widely used in scientific research to study the role of protein kinases in various cellular processes. Specifically, PPTC has been shown to selectively inhibit the activity of a protein kinase called CaMKII, which is involved in processes such as synaptic plasticity and learning and memory. By inhibiting CaMKII activity, researchers can study the specific role of this protein kinase in these processes.
Eigenschaften
IUPAC Name |
pyridin-3-yl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c17-14(20-11-4-3-5-15-9-11)13-8-12(10-21-13)22(18,19)16-6-1-2-7-16/h3-5,8-10H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVABRBLTVRMKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5161715.png)


![N-{1-{[(3-hydroxypropyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5161737.png)
![3,5-dinitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5161750.png)



![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5161776.png)
![N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5161778.png)
![(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5161789.png)
![N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5161807.png)
![N-ethyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5161809.png)
![5-(2-furyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5161816.png)